molecular formula C7H13NO B1321964 8-Oxabicyclo[3.2.1]octan-3-amine CAS No. 911826-55-6

8-Oxabicyclo[3.2.1]octan-3-amine

Cat. No.: B1321964
CAS No.: 911826-55-6
M. Wt: 127.18 g/mol
InChI Key: LTDXJGJQKVIVHB-UHFFFAOYSA-N
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Description

8-Oxabicyclo[3.2.1]octan-3-amine is a bicyclic amine compound with the molecular formula C7H13NO. It features a unique structure characterized by a bicyclic framework with an oxygen atom incorporated into one of the rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxabicyclo[3.2.1]octan-3-amine can be achieved through several methods. One efficient approach involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure 8-Oxabicyclo[3.2.1]octanes.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of gold(I) catalysts and tandem reactions suggests that scalable processes could be developed based on these principles .

Chemical Reactions Analysis

Types of Reactions: 8-Oxabicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the 8-Oxabicyclo[3.2.1]octane scaffold, which can be further functionalized for different applications .

Scientific Research Applications

8-Oxabicyclo[3.2.1]octan-3-amine has several scientific research applications:

Comparison with Similar Compounds

    8-Azabicyclo[3.2.1]octane: This compound is structurally similar but contains a nitrogen atom instead of an oxygen atom in the bicyclic framework.

    11-Oxatricyclo[5.3.1.0]undecane: Another related compound that features a tricyclic structure with an oxygen atom.

Uniqueness: 8-Oxabicyclo[3.2.1]octan-3-amine is unique due to its specific bicyclic structure with an oxygen atom, which imparts distinct chemical properties and reactivity compared to its nitrogen-containing analogs .

Properties

IUPAC Name

8-oxabicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-5-3-6-1-2-7(4-5)9-6/h5-7H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDXJGJQKVIVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911826-55-6
Record name 8-oxabicyclo[3.2.1]octan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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